molecular formula C11H11ClO B14718320 1-(4-Chlorophenyl)-3-methylbut-2-en-1-one CAS No. 14618-90-7

1-(4-Chlorophenyl)-3-methylbut-2-en-1-one

Cat. No.: B14718320
CAS No.: 14618-90-7
M. Wt: 194.66 g/mol
InChI Key: ZQCMIKSCFBBLCX-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-methylbut-2-en-1-one is an organic compound characterized by the presence of a chlorophenyl group attached to a methylbutenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-methylbut-2-en-1-one typically involves the reaction of 4-chlorobenzaldehyde with methyl vinyl ketone under basic conditions. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thiol derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-2-methylbut-2-en-1-one
  • 1-(4-Chlorophenyl)-3-methylbut-3-en-1-one
  • 1-(4-Bromophenyl)-3-methylbut-2-en-1-one

Comparison: 1-(4-Chlorophenyl)-3-methylbut-2-en-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

CAS No.

14618-90-7

Molecular Formula

C11H11ClO

Molecular Weight

194.66 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-methylbut-2-en-1-one

InChI

InChI=1S/C11H11ClO/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-7H,1-2H3

InChI Key

ZQCMIKSCFBBLCX-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)Cl)C

Origin of Product

United States

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